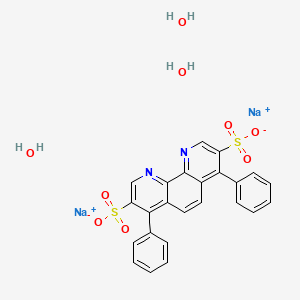![molecular formula C19H29N3O3 B14777857 Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with the benzyl group and the amino acid derivative through a series of reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Common techniques include batch processing and continuous flow synthesis, with careful control of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C19H29N3O3 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)16-10-7-11-22(12-16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |
InChI-Schlüssel |
SRXSWOGOAWETGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)

![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)

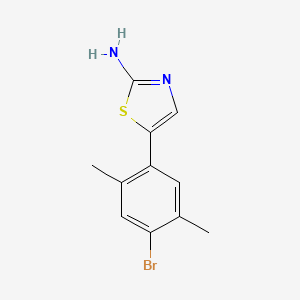
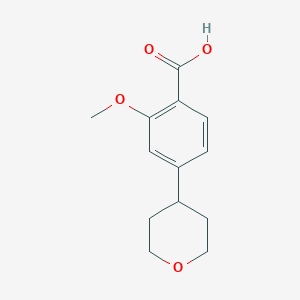
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
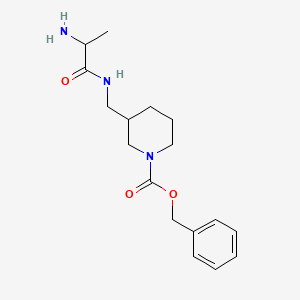
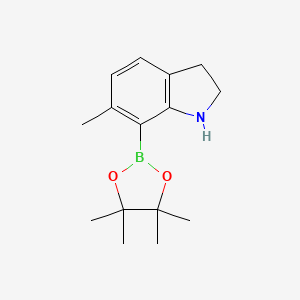

![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)
